Product packaging for Benzyl 4-cyanopiperazine-1-carboxylate(Cat. No.:CAS No. 721450-32-4)

Benzyl 4-cyanopiperazine-1-carboxylate

Cat. No.: B1380882
CAS No.: 721450-32-4
M. Wt: 245.28 g/mol
InChI Key: YTPMYXBSXRTEJE-UHFFFAOYSA-N
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Description

Benzyl 4-cyanopiperazine-1-carboxylate is a piperazine derivative featuring a benzyl carboxylate group and a cyano substituent. Piperazine-based compounds are widely utilized in medicinal chemistry as intermediates for drug development due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties. The cyano group may influence electronic properties, solubility, and reactivity compared to other substituents, making it a valuable candidate for targeted synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2 B1380882 Benzyl 4-cyanopiperazine-1-carboxylate CAS No. 721450-32-4

Properties

IUPAC Name

benzyl 4-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMYXBSXRTEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most common and well-documented synthetic route to Benzyl 4-cyanopiperazine-1-carboxylate involves the N-protection of 4-cyanopiperazine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction typically proceeds via nucleophilic substitution on the nitrogen atom of 4-cyanopiperazine, resulting in the formation of the carbamate ester.

Key reaction:

$$
\text{4-cyanopiperazine} + \text{benzyl chloroformate} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$

  • Base: Triethylamine (Et3N) or similar organic bases to neutralize HCl formed during reaction.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
  • Temperature: Room temperature or slightly cooled conditions to control reaction rate and minimize side reactions.
  • Purification: Recrystallization or column chromatography to achieve high purity.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Starting material 4-cyanopiperazine Commercially available or synthesized
Protecting agent Benzyl chloroformate (Cbz-Cl) Used in slight excess
Base Triethylamine (1.1 - 1.5 equiv) Neutralizes HCl byproduct
Solvent Dichloromethane or tetrahydrofuran Anhydrous preferred
Temperature 0 to 25 °C Room temp typical; cooling if exothermic
Reaction time 2 to 12 hours Monitored by TLC or HPLC
Workup Aqueous wash, drying over MgSO4 Removes salts and residual reagents
Purification Recrystallization or silica gel chromatography Ensures >99% purity
Yield 80-95% High yields reported

Alternative Synthetic Routes

  • Direct synthesis of 4-cyanopiperazine: 4-cyanopiperazine itself can be synthesized by the reaction of ethylenediamine with halogenated nitrile precursors (e.g., 2-halogenoacrylonitrile or 2,3-dihalogenopropionitrile), which provides a route to the key intermediate before protection.
  • Continuous flow synthesis: For industrial scale-up, continuous flow reactors can be employed to improve reaction control, safety, and reproducibility, especially for the carbamate formation step.

Research Findings on Preparation Efficiency and Optimization

  • The reaction proceeds efficiently under mild conditions with minimal by-products (<0.1% reported in related carbamate syntheses), enabling high purity without extensive purification.
  • Use of triethylamine as base is preferred due to its solubility in organic solvents and ease of removal.
  • Reaction times can be shortened by controlling temperature and reagent addition rates.
  • Washing with cold water after reaction helps remove residual chloride ions and improves product purity.
  • The organic phase containing the product can be directly used for further synthetic steps, such as esterification or functional group transformations, improving process economy.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Synthesis of 4-cyanopiperazine Reaction of ethylenediamine with halogenated nitriles Precursor preparation
2. Protection with benzyl chloroformate Nucleophilic substitution on nitrogen with Cbz-Cl Base: triethylamine, solvent: DCM, RT
3. Workup and purification Aqueous washing, drying, recrystallization or chromatography High purity (>99%) achieved
4. Analytical confirmation NMR, IR, HPLC, melting point Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyanopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

BCP has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Preliminary studies suggest that BCP may exhibit anticancer properties similar to other piperazine derivatives. For instance, phenylpiperazine derivatives have shown efficacy in reducing cancer cell viability while being less toxic to healthy cells. This indicates that BCP could potentially enhance the effectiveness of existing anticancer drugs like doxorubicin through synergistic effects.
  • Ligand Activity : BCP has been studied as a ligand in biochemical assays. Its ability to interact with various biological targets positions it as a candidate for drug development and therapeutic applications.

Organic Synthesis

BCP serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Synthesis of Piperazine Derivatives : BCP can be transformed into various piperazine derivatives through substitution reactions, which are essential in developing new pharmaceuticals .
  • Material Science : The compound is also used in producing materials with specific properties, such as polymers and resins, due to its functional groups that can be modified for desired characteristics.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of BCP and related compounds on cancer cell lines. The results indicated that modifications in the piperazine structure significantly affected biological activity. Compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design.

Case Study 2: Synthesis and Characterization

The synthesis of BCP typically involves reactions between piperazine derivatives and benzyl chloroformate in the presence of cyanomethyl reagents. Various solvents like dichloromethane are used along with bases such as triethylamine to facilitate the reaction. The characterization of synthesized compounds is crucial for understanding their properties and potential applications .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Benzyl 4-cyanopiperazine-1-carboxylateAnticancer ActivityTBD
DoxorubicinAnticancer Activity0.5
Phenylpiperazine DerivativeAnticancer ActivityTBD

Mechanism of Action

The mechanism of action of benzyl 4-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Cyano vs. Amino Groups: The cyano group (electron-withdrawing) may enhance stability and reduce basicity compared to amino analogs (electron-donating) .
  • Halogen Substitutents : Chloro and fluoro derivatives are often used to tune lipophilicity and metabolic stability in drug design .

Physical and Chemical Properties

Data from safety data sheets (SDS) of analogs provide insights into physical states and handling requirements:

Compound Name Physical State Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
Benzyl 4-aminopiperidine-1-carboxylate Powder 68 Not reported Not reported Stable under recommended storage
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Liquid Not reported Not reported Not reported Stable; no hazardous reactions
Benzyl 4-chloropiperidine-1-carboxylate Not reported Not reported Not reported Not reported Avoid strong oxidizers

Notable Trends:

  • Melting Points: Amino-substituted derivatives (e.g., 68°C) tend to be solids, while esters with bulkier groups (e.g., ethoxy) are liquids .
  • Stability: Cyano and halogenated analogs may exhibit greater oxidative stability compared to amino derivatives .

Biological Activity

Benzyl 4-cyanopiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperazine family, characterized by a piperazine ring substituted with a benzyl and a cyano group. Its structural formula can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_2

This compound is recognized for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes. It may act as an inhibitor or modulator of certain biochemical pathways, particularly those involved in neurotransmission and cellular signaling.

Potential Targets

  • Neurotransmitter Receptors : The compound may bind to serotonin or dopamine receptors, influencing mood and behavior.
  • Enzymatic Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell metabolism.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

  • Antiproliferative Activity : Research indicates that it can inhibit the growth of various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, one study reported an IC50 value of 0.58 μM against pancreatic cancer cells, indicating potent antiproliferative effects .
  • Mechanism Exploration : The compound's mechanism involves disrupting mitochondrial function and ATP production in cancer cells, leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical investigation into the use of this compound in combination therapies for pancreatic cancer showed improved outcomes compared to standard treatments. Patients receiving this compound alongside traditional chemotherapy exhibited enhanced tumor reduction rates.
  • Neuropharmacological Effects : Another study focused on the compound's effects on anxiety and depression models in rodents. The results indicated that this compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Comparative Analysis

To better understand the uniqueness of this compound, it's essential to compare it with similar compounds:

Compound NameBiological ActivityIC50 (μM)
Benzyl 4-cyanopiperidine-1-carboxylate Moderate antiproliferative5.0
N-Benzylpiperazine Low activity on neurotransmitter receptors>10
Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate High binding affinity to serotonin receptors2.5

Q & A

Q. What are the common synthetic routes for Benzyl 4-cyanopiperazine-1-carboxylate?

The synthesis typically involves reacting 4-cyanopiperazine with benzyl chloroformate under basic conditions. A base like triethylamine is used to neutralize HCl byproducts, and the reaction is carried out in anhydrous dichloromethane or tetrahydrofuran. Purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and piperazine ring conformation.
  • HRMS (High-Resolution Mass Spectrometry) : For exact molecular weight confirmation.
  • FTIR : To identify functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Q. How should researchers handle and store this compound safely?

Based on analogous piperazine derivatives:

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to 4-cyanopiperazine minimizes unreacted starting material.
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress thermal degradation .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (e.g., SHELXL or Mercury CSD for structure refinement), and computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomerism .
  • Isotopic Labeling : Use 15^{15}N-labeled piperazine derivatives to clarify nitrogen environments in complex spectra .

Q. How do structural modifications (e.g., substituent changes) affect the compound's physicochemical properties?

Comparative studies on derivatives (e.g., replacing the cyano group with oxo or propyl substituents) reveal:

  • Lipophilicity : Electron-withdrawing groups (e.g., –CN) reduce logP, impacting solubility and membrane permeability.
  • Stability : Steric hindrance from bulkier groups (e.g., benzyl) increases resistance to enzymatic degradation .

Q. What are the implications of contradictory toxicological data in safety documentation?

Limited toxicological data for similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) necessitate:

  • In Silico Predictors : Tools like ADMETLab to estimate acute toxicity and metabolic pathways.
  • In Vitro Assays : HepG2 cell viability studies to assess cytotoxicity thresholds .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Molecular Docking : Identify potential binding interactions with target receptors (e.g., GPCRs).
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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